molecular formula C11H15NO B1377007 2-Amino-1-cyclopropyl-1-phenylethanol CAS No. 1268064-39-6

2-Amino-1-cyclopropyl-1-phenylethanol

Cat. No. B1377007
CAS RN: 1268064-39-6
M. Wt: 177.24 g/mol
InChI Key: WQOWZFCVILEMHI-UHFFFAOYSA-N
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Description

“2-Amino-1-cyclopropyl-1-phenylethanol” is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as “2-amino-1-cyclopropyl-1-phenylethan-1-ol” and "Benzenemethanol, α-(aminomethyl)-α-cyclopropyl" .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the one-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols . Another method involves the use of cyclopropane synthesis and the synthesis of chiral 2-Amino-1-Phenylethanol .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-cyclopropyl-1-phenylethanol” consists of a phenyl group attached to a cyclopropyl group and an ethanol group, with an amino group attached to the ethanol . The molecular weight of the compound is 177.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-cyclopropyl-1-phenylethanol” include a molecular weight of 177.24 . More detailed properties such as melting point, boiling point, density, refractive index, and solubility can be found in the safety data sheet .

Scientific Research Applications

Metabolic Engineering and Microbial Production

  • 2-Amino-1-cyclopropyl-1-phenylethanol (ACPPE) has been studied for its potential in metabolic engineering, particularly in the context of microbial production processes. For example, research on Escherichia coli has explored the construction of synthetic pathways for the production of aromatic alcohols like 2-phenylethanol (2-PE) from glucose, which is closely related to ACPPE (Kang, Zhang, Du, & Chen, 2014). This highlights the potential of ACPPE in the field of biotechnology and its relevance in producing valuable compounds for various industries.

Conformational Studies and Molecular Characterization

  • ACPPE has been the subject of conformational studies to understand its molecular structure and behavior. For instance, its conformational landscapes were investigated using spectroscopy methods, revealing insights into its molecular conformers and the role of intramolecular hydrogen bonds (Graham et al., 1999). Such studies are crucial in the field of physical chemistry and contribute to a deeper understanding of molecular interactions.

Synthesis and Chemical Properties

  • Research has also focused on the synthesis of ACPPE and its analogs, exploring various methods and reactions. Studies on the efficient preparation and enantioselective synthesis of ACPPE demonstrate its significance in organic chemistry and the development of new synthetic routes (Lundell & Kanerva, 1995). This research is vital for pharmaceutical applications, where the synthesis of optically pure compounds is often required.

Applications in Biotechnology and Perfumery

  • The biotechnological production of 2-phenylethanol, a compound related to ACPPE, has been explored due to its pleasant floral scent and applications in the cosmetic and food industries. Studies have investigated the microbial transformation process and the development of strategies to increase production, emphasizing its role in creating natural flavors and fragrances (Hua & Xu, 2011).

Safety and Hazards

The safety data sheet indicates that “2-Amino-1-cyclopropyl-1-phenylethanol” is a combustible liquid that is harmful if swallowed and causes serious eye irritation . It is recommended to wear appropriate protective equipment when handling this chemical .

properties

IUPAC Name

2-amino-1-cyclopropyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-11(13,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOWZFCVILEMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-cyclopropyl-1-phenylethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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